Arg-Gly-Asp TFA

Peptide Stability Solution Degradation RGD Cyclization

Standard linear RGD peptides degrade rapidly and exhibit broad, moderate integrin binding, making them unsuitable for prolonged antagonism studies. Arg-Gly-Asp TFA provides the minimal cell adhesion motif for controlled, short-term assays. - **Integrin profile:** Broad affinity (αvβ3, αvβ5, αIIbβ3); IC50 > 100 nM for αvβ3 - weak antagonist control - **Stability:** Rapid proteolysis - ideal for acute washout experiments (competitive inhibition, platelet aggregation) - **Formulation:** TFA salt, lyophilized; soluble in 0.1N acetic acid (20 mg/mL) for surface coating

Molecular Formula C14H23F3N6O8
Molecular Weight 460.36 g/mol
Cat. No. B12306233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Gly-Asp TFA
Molecular FormulaC14H23F3N6O8
Molecular Weight460.36 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C12H22N6O6.C2HF3O2/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21;3-2(4,5)1(6)7/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16);(H,6,7)
InChIKeyFBPDETPEHPAQDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arg-Gly-Asp TFA: Scientific Profile and Procurement Baseline for the Linear RGD Tripeptide


Arg-Gly-Asp TFA, also known as RGD Trifluoroacetate, is a synthetic linear tripeptide (H-Arg-Gly-Asp-OH·TFA) containing the canonical RGD cell adhesion motif [1]. This sequence serves as the minimal recognition domain for several integrin receptors, including αvβ3, αvβ5, and αIIbβ3, and is widely utilized to investigate integrin-mediated cell adhesion, migration, and signal transduction in vitro [2]. The TFA salt form is commonly supplied as a lyophilized powder, which enhances its aqueous solubility compared to the free base .

Acute in vitro integrin adhesion and detachment studies
Linear RGD motif supports broad, moderate-affinity binding suitable for short-term competitive inhibition.
TFA salt form with enhanced aqueous solubility
Supports straightforward preparation of high-concentration stock solutions in dilute acetic acid.
Pan-integrin reactivity for surface coating research
Broad binding profile supports adhesion of diverse cell types in biomaterial and scaffold studies.

Why Generic RGD Peptide Substitution is Inadvisable for Arg-Gly-Asp TFA


The RGD motif exists across a continuum of linear and cyclic peptides with vastly divergent pharmacological properties. Uncritical substitution of Arg-Gly-Asp TFA with other RGD-containing analogs can fundamentally alter experimental outcomes. Linear RGD peptides, like Arg-Gly-Asp TFA, exhibit broad but moderate affinity for multiple integrins (IC50 > 100 nM for αvβ3) and are susceptible to rapid proteolytic degradation, rendering them suitable for acute, short-term adhesion studies where rapid washout is desired [1]. In contrast, cyclic analogs such as c(RGDfK) or c(RGDyV) possess significantly higher affinity and selectivity for specific integrins (IC50 values in the low nanomolar range), making them potent, long-acting antagonists [2]. Furthermore, the presence of the TFA counterion influences the peptide's net weight, solubility profile, and may impact cellular responses due to residual TFA content, distinguishing it from acetate or hydrochloride salts [3].

Similar product does not mean interchangeable product.
This Product
Linear tripeptide (Arg-Gly-Asp TFA) with broad, moderate integrin affinity and rapid proteolytic degradation. Suited for short-term, washout-friendly adhesion assays and passive coatings.
Cyclic RGD Analogs
Conformationally constrained peptides (e.g., c(RGDfK)) with >100-fold higher affinity and high receptor selectivity. The prolonged, potent antagonism may be inappropriate for acute adhesion models.
This Product
TFA salt form with defined solubility in 0.1N acetic acid. Standard lyophilized form compatible with direct synthetic use.
Acetate or HCl Salts
Different counterions shift net peptide weight, solubility profiles, and residual acid content, potentially altering cellular response and formulation behavior.

Arg-Gly-Asp TFA: Quantitative Differentiating Evidence vs. Analogs


Solution Stability: 30-fold Less Stable than Cyclic RGD at Physiological pH

Linear RGD peptides, represented by the model compound Arg-Gly-Asp-Phe-OH, degrade significantly faster than their cyclic counterparts under physiological conditions due to aspartic acid-mediated backbone cleavage. This inherent instability of the linear sequence is a key differentiator from constrained cyclic RGD analogs. In a direct comparative study, the cyclic peptide cyclo-(1,6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2 exhibited 30-fold greater solution stability than the linear peptide at pH 7 [1].

Solution Stability
Class-level inference
Cyclic RGD is 30-fold more stable than linear RGD at pH 7.
Supports short-term assay fit; lower stability aids rapid washout in acute adhesion models.
Degradation monitored by RP-HPLC at 50°C; context-dependent for physiological conditions.
Peptide Stability Solution Degradation RGD Cyclization

Integrin αvβ3 Affinity: >100-fold Lower than Cyclic RGD Antagonists

Linear RGD peptides like Arg-Gly-Asp TFA exhibit broad but low-affinity binding to the αvβ3 integrin compared to conformationally restricted cyclic peptides. Literature reviews indicate that linear RGD peptides such as GRGDS have an IC50 value greater than 100 nM for αvβ3 binding [1]. In stark contrast, optimized cyclic RGD antagonists like c(RGDfV) and the clinically evaluated NC100692 achieve binding affinities (Ki/IC50) in the low nanomolar range (approximately 1 nM) [2].

αvβ3 Affinity
Class-level inference
Linear RGD IC50 > 100 nM vs. Cyclic RGD Ki ≈ 1 nM
Reported >100-fold affinity gap dictates application: passive coating vs. potent antagonism.
In vitro competitive binding using purified αvβ3 integrin.
Integrin Binding Affinity αvβ3 Receptor RGD Peptide Selectivity

Solubility Profile: TFA Salt Provides Defined Solubility in Acidic Aqueous Buffers

The TFA salt form of Arg-Gly-Asp confers specific solubility characteristics compared to other salt forms or the free base. As documented in vendor technical datasheets, Arg-Gly-Asp TFA is soluble in 0.1N acetic acid at a concentration of 20 mg/mL . In comparison, the acetate salt of the extended linear peptide GRGDS is reported to be freely soluble in water, while some cyclic RGD TFA salts (e.g., Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA) require sonication and pH adjustment to 2-3 with HCl to achieve a concentration of only 2 mg/mL in water .

Solubility Profile
Data to verify
20 mg/mL in 0.1N acetic acid vs. 2 mg/mL for some cyclic TFA salts.
Supports straightforward stock preparation for linear TFA salt; cyclic analogs may require complex solubilization.
Based on vendor specifications; source review recommended.
Peptide Solubility TFA Salt Form Formulation

Selectivity Profile: Broad Integrin Reactivity vs. Cyclic Peptide Selectivity

Linear RGD peptides, including Arg-Gly-Asp TFA, engage multiple integrin heterodimers (e.g., αvβ3, αvβ5, α5β1, αIIbβ3) with low selectivity, acting as pan-integrin antagonists [1]. This contrasts sharply with cyclic RGD peptides, which can be engineered for high selectivity. For instance, specific cyclic pentapeptides exhibit up to 20-fold increased inhibitory activity for a single integrin subtype due to conformational pre-organization that restricts side-chain flexibility and enforces a specific binding geometry .

Integrin Selectivity
Class-level inference
Linear RGD: pan-integrin reactivity. Cyclic CADI-RGD: up to 20-fold increased subtype selectivity.
Broad reactivity is a feature for general adhesion block; selective analogs required for pathway-specific studies.
In vitro cell attachment assays. Data to verify for exact selectivity ratios.
Integrin Selectivity αvβ3 αIIbβ3 RGD Ligands

Optimal Scientific and Industrial Use Cases for Arg-Gly-Asp TFA


Acute In Vitro Cell Adhesion and Detachment Assays

Due to its broad integrin reactivity and lower stability (class-level inference from [1] and [2]), Arg-Gly-Asp TFA is ideally suited for short-term, competitive inhibition assays where rapid and reversible blocking of cell attachment to extracellular matrix proteins is desired. This mimics physiological cell detachment events and allows researchers to study the immediate effects of integrin blockade without the prolonged, irreversible effects seen with high-affinity cyclic peptides [1]. Typical applications include inhibition of tumor cell adhesion to endothelial monolayers and platelet aggregation assays [3].

Passive Surface Coating for Biomaterials and Tissue Culture

The defined solubility of Arg-Gly-Asp TFA in 0.1N acetic acid (20 mg/mL) facilitates its use in preparing coating solutions for tissue culture plastic or biomaterial scaffolds . When passively adsorbed or covalently immobilized, the peptide promotes cell attachment and spreading, making it a cost-effective reagent for enhancing the biocompatibility of synthetic surfaces in basic research settings [2]. This application leverages the broad integrin engagement of the linear RGD sequence to support adhesion of a wide variety of cell types.

Synthetic Intermediates and Building Blocks

Arg-Gly-Asp TFA serves as a fundamental building block in peptide chemistry and bioconjugation. Its primary amine and carboxylic acid termini allow for facile incorporation into larger peptide chains or linkage to carriers (e.g., fluorescent dyes, nanoparticles, polymers) via standard solid-phase synthesis or solution-phase coupling chemistries [4]. The TFA salt form is the standard form recovered from reverse-phase HPLC purification and is directly compatible with subsequent synthetic steps without requiring additional counterion exchange [5].

Negative Control or Baseline Comparator in RGD Research

Given its well-characterized profile of low affinity (IC50 > 100 nM for αvβ3) and broad but weak integrin binding, Arg-Gly-Asp TFA is frequently employed as a baseline comparator or a weak antagonist control in studies evaluating the efficacy of novel, high-affinity cyclic RGD ligands or RGD mimetics [1]. This provides a benchmark for establishing the potency gains achieved through conformational constraint and molecular optimization [2].

Application
Selection Property
Validation Focus
Acute in vitro adhesion & detachment assays
Broad integrin reactivity with moderate affinity
Short-term competitive inhibition and washout kinetics
Passive surface coating for biomaterials
Cost-effective pan-integrin engagement
Cell attachment and spreading on coated surfaces
Synthetic intermediate & building block
TFA salt form compatible with SPPS and solution coupling
Facile incorporation without counterion exchange
Baseline comparator in RGD research
Well-characterized low-affinity linear profile
Potency benchmark for novel cyclic RGD ligands

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arg-Gly-Asp TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.